molecular formula C21H25BrClN3O2S B2820714 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE CAS No. 1216406-11-9

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE

Cat. No.: B2820714
CAS No.: 1216406-11-9
M. Wt: 498.86
InChI Key: AVHRPCLFHBSARE-UHFFFAOYSA-N
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Description

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

    Introduction of the dimethylamino propyl group: This step involves the alkylation of the benzo[d]thiazole core with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the phenoxypropanamide moiety: This can be done by reacting the intermediate with 3-phenoxypropanoic acid or its derivatives under amide coupling conditions using reagents like EDCI and HOBt.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the bromine atom or the carbonyl group, resulting in debromination or reduction to alcohols, respectively.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, thiourea

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Alcohols, debrominated products

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE depends on its specific biological target. Generally, it may interact with cellular proteins, enzymes, or receptors, leading to modulation of signaling pathways and cellular processes. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

    Phenoxypropanamide derivatives: Compounds with variations in the phenoxypropanamide moiety.

Uniqueness

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2S.ClH/c1-24(2)12-6-13-25(20(26)11-14-27-17-7-4-3-5-8-17)21-23-18-10-9-16(22)15-19(18)28-21;/h3-5,7-10,15H,6,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHRPCLFHBSARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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